![molecular formula C9H4ClN3S2 B2514340 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile CAS No. 303146-09-0](/img/structure/B2514340.png)

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

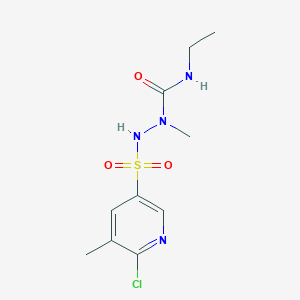

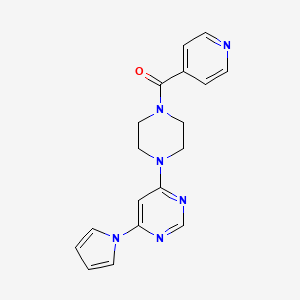

The synthesis of derivatives related to "3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile" has been explored in several studies. For instance, the facile synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives has been achieved using a pathway starting with p-phenylenediamine, followed by reactions with selected triethyl orthoalkylates and hydrazine monohydrate . Additionally, the conversion of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines into azine fused thiazole-2-carbonitriles has been reported, providing a high yielding two-step route to these compounds starting from 4,5-dichloro-1,2,3-dithiazolium chloride .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic analyses, including IR and 13C NMR, which detected the CN functional group . X-ray analysis has been used to confirm the structure of certain derivatives, such as the methyl derivative of the 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene . Single crystal X-ray structures have also been provided for related compounds, confirming the stereochemistry of the exocyclic ethene bond .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been investigated, revealing that they can undergo various transformations. For example, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to a mixture of thiazolopyridine-2-carbonitriles . The reactions of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with primary and secondary amines have been explored, yielding different products depending on the amine used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. For instance, the antimicrobial activities of the synthesized compounds have been evaluated, with some showing promising results . The electronic properties, including electrostatic surface potential, charge analysis, and frontier molecular orbital analysis, have been investigated both experimentally and theoretically using density functional theory calculations . Nonlinear optical properties and thermal and photophysical studies have also been conducted, highlighting the potential of these compounds as materials for various applications .

Aplicaciones Científicas De Investigación

Ring Transformations and Heterocyclic Chemistry

One study focuses on the cyclization reactions of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene-amino)phenols, leading to the synthesis of benzo[d]oxazole-2-carbonitrile and oxazolo[5,4-b]pyridine-2-carbonitrile derivatives. This research highlights the compound's versatility in synthesizing heterocyclic structures, which are pivotal in developing pharmaceuticals and agrochemicals (Kalogirou et al., 2015).

Synthesis of Heteroazine Fused Thiazole-2-carbonitriles

Another significant application is demonstrated through the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, facilitating the synthesis of heteroazine fused thiazole-2-carbonitriles. This process provides a high-yielding route to produce complex heterocyclic compounds, which have extensive applications in materials science and as intermediates in pharmaceutical synthesis (Koutentis et al., 2013).

Crystal Structure and Properties

Research on the crystal structure of (Z)-4-chloro-5-((2-((4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino)phenyl)amino)-1,2,3-dithiazol-1-ium oligoiodide has provided insights into the compound's molecular interactions and stability. This study offers valuable information for the development of new materials with specific electronic and optical properties (Bol'shakov et al., 2017).

Transformations to Isothiazole Derivatives

The transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles represents another application, showcasing the compound's role in generating isothiazole derivatives, which are useful in the synthesis of agricultural and pharmaceutical chemicals (Kalogirou et al., 2014).

Propiedades

IUPAC Name |

3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOMGEKLHRCUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)